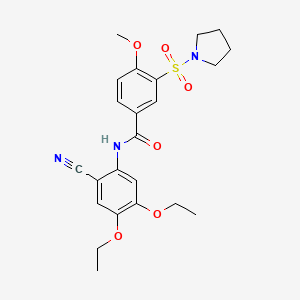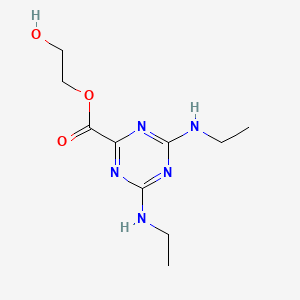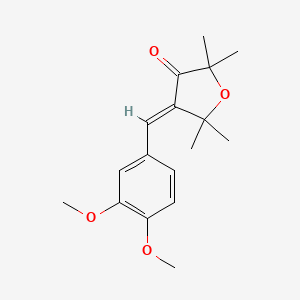![molecular formula C17H16ClNO4 B4303649 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid
Übersicht
Beschreibung
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. This compound has been extensively studied for its potential use in treating growth hormone deficiency, muscle wasting, and age-related diseases.
Wirkmechanismus
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid works by binding to the ghrelin receptor and stimulating the release of growth hormone from the pituitary gland. This leads to an increase in insulin-like growth factor 1 (IGF-1) levels, which promotes muscle growth and bone density. 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid also has a direct effect on adipose tissue, leading to a decrease in body fat.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid can increase lean body mass and decrease body fat in elderly patients with muscle wasting. It has also been shown to increase bone density and improve cognitive function in Alzheimer's patients. Additionally, 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects and may have potential use in treating inflammatory conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in lab experiments is its ability to stimulate the release of growth hormone without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone on various physiological processes. However, one limitation of using 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in lab experiments is its potential for off-target effects, as it may bind to other receptors in addition to the ghrelin receptor.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid. One area of interest is its potential use in treating age-related diseases such as osteoporosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid and its potential off-target effects. Finally, there is a need for more long-term studies to assess the safety and efficacy of 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in humans.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been studied for its potential use in treating growth hormone deficiency and muscle wasting in elderly patients. It has also been studied for its potential use in increasing bone density and improving cognitive function in Alzheimer's patients. Additionally, 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects and may have potential use in treating inflammatory conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-7-5-11(6-8-14)17(22)19-15(10-16(20)21)12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXYAOMVUWFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)


![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![2-imino-5-[3-methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303651.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)
amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)